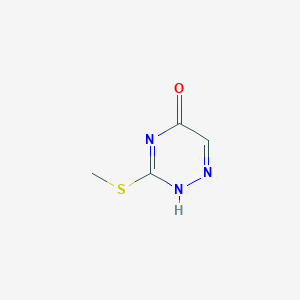

3-(methylthio)-1,2,4-triazin-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939356 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18060-72-5 | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and well-established two-step methodology for the synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the complete synthetic pathway, including the initial cyclization to a thione intermediate and subsequent S-methylation. The guide is designed for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic principles, process optimization insights, and complete characterization data. The procedures outlined herein are validated by established literature and are designed to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine moiety is a privileged heterocyclic structure that forms the backbone of numerous compounds with diverse and potent biological activities.[1] Derivatives of 1,2,4-triazin-5-one are particularly noteworthy, having been extensively investigated for a wide range of therapeutic applications. These include roles as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2] Furthermore, their utility extends to the agrochemical industry, where they have been developed as effective herbicides.[2]

The introduction of a methylthio (-SCH₃) group at the 3-position of the triazinone ring is a critical chemical modification. This group not only influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, but also serves as a versatile chemical handle for further structural elaboration, making it a key intermediate in the synthesis of more complex derivatives. This guide focuses on the synthesis of the 6-methyl substituted analog, 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, as a representative and foundational example of this important class of compounds.

Core Synthesis Pathway and Mechanism

The synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is most efficiently achieved through a robust two-step sequence. This approach ensures high yields and facilitates purification of the intermediate and final product.

-

Step 1: Heterocyclic Ring Formation. Condensation of pyruvic acid and thiosemicarbazide to form the key intermediate, 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

-

Step 2: S-Methylation. Selective alkylation of the sulfur atom of the thione intermediate using methyl iodide under basic conditions to yield the target product.

Diagram of the Overall Synthesis Pathway

A visual representation of the two-step reaction sequence.

Caption: Overall reaction scheme for the synthesis of the target compound.

Step 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate)

This step involves a classic acid-base catalyzed condensation reaction to form the heterocyclic triazinone ring.

Mechanistic Insight: The reaction proceeds via the initial formation of a thiosemicarbazone intermediate through the reaction of the ketone group of pyruvic acid with the terminal primary amine of thiosemicarbazide. Under basic conditions (e.g., sodium carbonate), the molecule undergoes an intramolecular cyclization. Deprotonation of the carboxylic acid and the hydrazone nitrogen facilitates a nucleophilic attack, leading to the elimination of a water molecule and the formation of the stable, six-membered triazinone ring. The use of a base is crucial as it deprotonates the carboxylic acid, making it a better nucleophile for the ring-closing step.

Step 2: Synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Final Product)

This step is a selective S-alkylation of the thione group.

Mechanistic Insight: The thione group of the intermediate exists in tautomeric equilibrium with its thiol form. In the presence of a strong base like sodium hydroxide, the acidic proton of the thiol tautomer is abstracted, forming a highly nucleophilic thiolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction. This process is highly selective for the sulfur atom due to its higher nucleophilicity ("softness") compared to the nitrogen atoms in the ring under these conditions, leading cleanly to the S-methylated product.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |

| Pyruvic Acid | 127-17-3 | C₃H₄O₃ | 88.06 | Use ≥98% purity |

| Thiosemicarbazide | 79-19-6 | CH₅N₃S | 91.13 | Use ≥99% purity |

| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | Dry before use |

| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Toxic & light-sensitive . Store properly. |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Use pellets or standardized solution. |

| Methanol | 67-56-1 | CH₄O | 32.04 | ACS grade or higher |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | For pH adjustment |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | High purity |

Diagram of the Experimental Workflow

A flowchart illustrating the laboratory process from start to finish.

Caption: Step-by-step laboratory workflow for the complete synthesis.

Protocol 1: Synthesis of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate (10.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 200 mL of deionized water with gentle heating.

-

Addition: In a separate beaker, prepare a solution of pyruvic acid (8.8 g, 0.1 mol) in 50 mL of water. Add this solution dropwise to the stirred thiosemicarbazide solution over 30 minutes.

-

Reaction: Heat the resulting mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to room temperature. Carefully acidify the dark-colored solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A yellow precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry in a vacuum oven at 60-70 °C.

-

Yield & Purity: This procedure typically yields a bright yellow solid. The product is often of sufficient purity for the next step. If required, it can be recrystallized from water or ethanol.

-

Expected Yield: 75-85%

-

Melting Point: ~220 °C[3]

-

Protocol 2: Synthesis of 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

-

Setup: In a 250 mL round-bottom flask, dissolve the dried 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (14.3 g, 0.1 mol) in a solution of sodium hydroxide (4.4 g, 0.11 mol) in a mixture of 100 mL of water and 20 mL of methanol. Stir until a clear solution is obtained.

-

Addition: Cool the flask in an ice bath to 0-5 °C. Add methyl iodide (15.6 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate will form as the reaction proceeds.

-

Isolation: Collect the white or off-white solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield fine, colorless crystals.

-

Yield & Characterization: Dry the purified product under vacuum.

-

Expected Yield: 80-90%

-

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate and final product.

| Compound | Appearance | Melting Point (°C) | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |

| Intermediate 1 (6-methyl-3-thioxo...) | Yellow Solid | ~220 | ~12.5 (br s, 1H, NH), ~12.0 (br s, 1H, NH), 2.2-2.3 (s, 3H, CH₃) | ~175 (C=S), ~160 (C=O), ~145 (C=N), ~15 (CH₃) |

| Final Product (6-methyl-3-(methylthio)...) | White/Colorless Crystals | ~215-218 | ~12.8 (br s, 1H, NH), 2.5-2.6 (s, 3H, S-CH₃), 2.2-2.3 (s, 3H, C-CH₃) | ~162 (C=O), ~155 (C=N), ~148 (C-S), ~144 (C=N), ~15 (C-CH₃), ~13 (S-CH₃) |

Note: NMR chemical shifts are approximate and based on structurally similar compounds reported in the literature. Actual values should be confirmed by analysis.

Safety and Handling Precautions

-

Methyl Iodide: This reagent is toxic, a suspected carcinogen, and volatile. It must be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; use appropriate heavy-duty gloves).

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

-

General Precautions: Perform all reactions in a fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

The two-step synthesis outlined in this guide represents a highly effective and reproducible method for obtaining this compound. The procedure relies on fundamental and well-understood organic reactions—condensation and nucleophilic substitution—making it accessible and reliable. The resulting compound is a valuable building block for the synthesis of novel bioactive molecules in the pharmaceutical and agrochemical sectors. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate with high yield and purity.

References

-

Abd El-All, A. S., Hassan, A. S., Osman, S. A., et al. (2016). Synthesis, Characterization and Biological Evaluation of New Fused Triazine Derivatives Based on 6-Methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 73(1), 79-92. [Link]

-

Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

-

Rlavie. (n.d.). 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

-

Shimizu, M., Shimazaki, T., & Yoshida, Y. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431-438. [Link]

-

Samusenko, Y. V., & Vovk, M. V. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][1][4][5]triazolo[3,4-f][1][4][5]triazines. ScienceRise: Pharmaceutical Science, (5(39)), 28-36. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1644-1655. [Link]

-

Abdel-Rahman, R. M. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

ChemSynthesis. (n.d.). 6-methyl-3-thioxo-2H-1,2,4-triazin-5-one. Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. scirp.org [scirp.org]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Chemical Properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one

This guide provides a comprehensive overview of the chemical properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and agrochemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structure, reactivity, and potential applications.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged scaffold in the development of biologically active molecules. Derivatives of 1,2,4-triazine have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The subject of this guide, this compound, serves as a key intermediate in the synthesis of more complex derivatives and is a subject of study for its intrinsic chemical characteristics.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. This core is substituted with a methylthio group at the 3-position and a carbonyl group at the 5-position, leading to a lactam structure. The presence of the methylthio group significantly influences the electronic properties and reactivity of the triazine ring.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 18060-72-5 | [6] |

| Molecular Formula | C4H5N3OS | [6] |

| Molecular Weight | 143.17 g/mol | [6] |

| Appearance | Typically a solid | [7] |

| Melting Point | Data not available for the parent compound. A related derivative, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, has a melting point of 126-127 °C. | [8] |

| Solubility | Expected to be soluble in polar organic solvents. | [7] |

Diagram 1: Chemical Structure of this compound ```dot digraph "3_methylthio_1_2_4_triazin_5_4H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label="N"]; b [label="N"]; c [label="N"]; d [label="O"]; e [label="S"]; f [label="C"]; g [label="C"]; h [label="C"]; i [label="C"]; j [label="H"];

a -- g [label="", len=1.5]; g -- b [label="", len=1.5]; b -- h [label="", len=1.5]; h -- c [label="", len=1.5]; c -- f [label="", len=1.5]; f -- a [label="", len=1.5];

h -- d [label="=", len=1.0]; f -- e [label="", len=1.5]; e -- i [label="", len=1.5]; c -- j [label="", len=1.0]; }

Caption: S-methylation of the 3-thioxo precursor.

Detailed Experimental Protocol (Adapted from related syntheses)

-

Dissolution: Dissolve the 3-thioxo-1,2,4-triazin-5(4H)-one derivative in a mixture of a suitable alcohol (e.g., methanol) and an aqueous solution of sodium hydroxide (e.g., 2 N). [8][9]The choice of solvent and base concentration may need to be optimized depending on the specific substrate.

-

Cooling: Cool the reaction mixture in an ice bath to 0 °C. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

-

Addition of Methylating Agent: Add methyl iodide dropwise to the cooled solution with continuous stirring. The stoichiometry is typically a slight excess of the methylating agent.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. [8][9]5. Isolation and Purification: The product often crystallizes out of the reaction mixture. It can be isolated by filtration, washed with cold water, and then dried. [8]Recrystallization from a suitable solvent, such as benzene or ethanol, can be performed for further purification. [8]

Chemical Reactivity and Transformations

The this compound core is a versatile platform for further chemical modifications. The reactivity is primarily centered around the methylthio group and the active sites on the triazine ring.

Nucleophilic Substitution of the Methylthio Group

The methylthio group at the 3-position is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, which is a key strategy for the synthesis of diverse libraries of 1,2,4-triazine derivatives for biological screening.

Reactions at the Triazine Ring

The nitrogen atoms in the 1,2,4-triazine ring can participate in various reactions. For instance, the N-4 position can be alkylated or acylated. Furthermore, the triazine ring can undergo condensation reactions with bifunctional reagents to form fused heterocyclic systems. For example, reactions with α-haloketones can lead to the formation of triazino[3,4-b]t[7][8][10]hiadiazine derivatives. [11] Diagram 3: Key Reactivity Sites

Caption: Reactivity of the this compound scaffold.

Spectral Characterization

Comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound and its derivatives.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern. The mass spectrum of a related derivative, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one, is available in the NIST WebBook, providing insights into the expected fragmentation of the triazine core. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylthio protons (S-CH₃). The chemical shift of this peak would provide information about the electronic environment of the sulfur atom. Protons on the triazine ring and any substituents would also give characteristic signals.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the triazine ring, the carbonyl carbon, and the methylthio carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the lactam group and C=N stretching vibrations of the triazine ring.

Biological Significance and Applications

The 1,2,4-triazine scaffold is a cornerstone in the development of various therapeutic agents and agrochemicals. The methylthio-substituted triazinones are often key intermediates in the synthesis of these active compounds.

-

Herbicidal Activity: A well-known derivative, Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), is a widely used herbicide that acts by inhibiting photosynthesis. [13]* Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis and evaluation of 1,2,4-triazine derivatives, including those with a methylthio group, for their antibacterial and antifungal properties. [2][10]* Anticancer Activity: The 1,2,4-triazine ring has been incorporated into molecules designed as potential anticancer agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines. [4] The diverse biological activities highlight the importance of understanding the chemical properties of this compound as a foundational building block for the design and synthesis of new bioactive molecules.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential in applied chemical sciences. Its synthesis is well-established, and its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate for the development of new pharmaceuticals and agrochemicals. Further detailed studies on the physicochemical and spectral properties of the parent compound will undoubtedly contribute to the expansion of its applications.

References

-

PrepChem.com. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. Available from: [Link]

-

Mazzone G, Bonina F, Blandino G. [3-Methylthio-, 3-(amino-substituted)ethylthio-, 3-carboxymethylthio-, 3,3'-(dithiobis)-5-aryl-4H(R)-1,2,4-triazoles and 2-aminomethyl-N-substituted Derivatives of 5-aryl-4H(R)-1,2,4-triazolin-3-thione: Synthesis and Biological Activity]. Il Farmaco; Edizione Scientifica. 1981;36(12):1004-18. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 30479, Metribuzin. Available from: [Link].

- Abdel-Wahab BF, Abdel-Gawad H, El-Sayed WA. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Egyptian Journal of Chemistry. 2012;55(4):455-469.

- Google Patents. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.

- Kumar S, Narasimhan B. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. 2014;5(9):555-569.

-

NIST. 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. In: NIST Standard Reference Database Number 69. Available from: [Link]

- El-Gendy Z, Abdel-Samii ZK, El-Bahaie S. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Journal of the Chinese Chemical Society. 2001;48(1):97-102.

- Wang Z, He Y, Zhu H, et al. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. 2020;25(18):4283.

- Abdel-Rahman RM, Bawazir WA. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. 2018;8(2):191-200.

-

Wikipedia. Holmium(III) nitrate. Available from: [Link]

- Mojzych M, Rykowski A. Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine. Molbank. 2005;2005(4):M440.

-

SpectraBase. 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. Available from: [Link]

-

US EPA. 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-. Available from: [Link]

- Rusinov VL, Chupakhin ON, Kozhevnikov DN. Transformations of 1,2,4-Triazines in Reactions with Nucleophiles. Part 5. SNH and ipso-Substitution in the Synthesis and Transformations of 5-Cyano-1,2,4-triazines. Russian Journal of Organic Chemistry. 2004;40(1):1-15.

-

Cheméo. 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- (CAS 35045-02-4). Available from: [Link]

- Lezov AA, et al. Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors.

- Gürsoy E, Güzeldemirci-Ulusoy N. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. 2021;26(11):3229.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12217212, 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide. Available from: [Link].

- Kaczor AA, et al. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules. 2016;21(10):1299.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 676486, 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Available from: [Link].

- Al-Obaidy FMA, et al. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. 2022;5(5):786-796.

-

Goodfellow. Holmium (III) Nitrate Pentahydrate Powder. Available from: [Link]

-

CAS Common Chemistry. Diopside. Available from: [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. scirp.org [scirp.org]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 6. 18060-72-5|3-(Methylthio)-1,2,4-triazin-5(2H)-one|BLD Pharm [bldpharm.com]

- 7. 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one(21087-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

- 10. [3-Methylthio-, 3-(amino-substituted)ethylthio-, 3-carboxymethylthio-, 3,3'-(dithiobis)-5-aryl-4H(R)-1,2,4-triazoles and 2-aminomethyl-N-substituted derivatives of 5-aryl-4H(R)-1,2,4-triazolin-3-thione: synthesis and biological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)- [webbook.nist.gov]

- 13. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(methylthio)-1,2,4-triazin-5(4H)-one: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 3-(methylthio)-1,2,4-triazin-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on closely related analogs and foundational spectroscopic principles. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this heterocyclic compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and understanding its role in various chemical reactions. This compound can exist in tautomeric forms, primarily the 4H-one and 2H-one forms, which can influence its spectroscopic properties. This guide will focus on the 4H-one tautomer, while acknowledging the potential for equilibrium.

Caption: Tautomeric forms of 3-(methylthio)-1,2,4-triazin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen in the triazine ring is expected to be significantly deshielded and will appear as a broad signal. In related 1,2,4-triazine structures, this peak is often observed in this region. |

| ~3.4 | Singlet | 1H | C6-H | The chemical shift for the proton at the 6-position is estimated based on similar heterocyclic systems. |

| ~2.5 | Singlet | 3H | S-CH₃ | The methyl group attached to the sulfur atom is expected to resonate in this region. For instance, in 3-(methylthio)-6-phenyl-1,2,4-triazine, the S-CH₃ protons appear at δ 2.82 ppm[1]. |

Predicted ¹³C NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 | C=O | The carbonyl carbon in the triazinone ring is expected to be in this downfield region, which is characteristic for amide-like carbonyls. |

| ~155 | C3-S | The carbon atom attached to both sulfur and two nitrogen atoms will be significantly deshielded. |

| ~145 | C6 | The chemical shift of the C6 carbon is influenced by the adjacent nitrogen atoms. |

| ~12 | S-CH₃ | The methyl carbon of the methylthio group typically appears in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3200 - 3000 | Medium, Broad | N-H stretch | The N-H stretching vibration in the triazinone ring is expected in this region. The broadness is due to hydrogen bonding in the solid state. |

| ~1680 - 1650 | Strong | C=O stretch | The carbonyl group stretching vibration is a strong and characteristic absorption. This is consistent with the carbonyl absorption in other cyclic amides[2][3]. |

| ~1600 - 1500 | Medium | C=N stretch | The stretching vibrations of the carbon-nitrogen double bonds within the triazine ring are expected in this region. |

| ~700 - 600 | Weak to Medium | C-S stretch | The carbon-sulfur stretching vibration typically appears in this region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by infusion if soluble.

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is likely to produce more fragmentation, which can be useful for structural elucidation.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectrum Data

The molecular formula for this compound is C₄H₅N₃OS, with a molecular weight of approximately 143.17 g/mol .

-

Molecular Ion (M⁺): m/z ≈ 143

Predicted Fragmentation Pathway

Caption: Predicted key fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds, leading to a fragment at m/z 128.

-

Loss of a methylthio radical (•SCH₃): Cleavage of the C-S bond would result in a fragment at m/z 96.

-

Loss of carbon monoxide (CO): A characteristic fragmentation for cyclic ketones and amides, resulting in a fragment at m/z 115.

-

Loss of isocyanic acid (HNCO): A retro-Diels-Alder type fragmentation of the triazinone ring could lead to the loss of HNCO, giving a fragment at m/z 100.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic data for this compound. The presented NMR, IR, and MS data, based on the analysis of closely related compounds and fundamental principles, serve as a robust framework for the identification and characterization of this molecule. Researchers and scientists can leverage this guide for their analytical workflows, ensuring a deeper understanding of this compound's structural features.

References

-

PrepChem. Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. [Link]

-

PubMed. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]

-

NIST WebBook. 1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]

-

International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]

-

Wiley Online Library. Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

SpectraBase. 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. [Link]

-

Sci-Hub. ones. A new efficient synthesis of[4][5][6]triazolo[2,3‐b][4][5][6]triazin‐7(1H). [Link]

-

NIST WebBook. 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. [Link]

-

MDPI. Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][4][5][6]triazolo[3,4-f][4][5][6]triazines. [Link]

-

Cheméo. 1-2-4-Triazin-5-2H-one-6-1-1-dimethylethyl-3-methylthio.pdf. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. 1,2,4-Triazin-5(4H)-one, 4-[(2-bromo-5-fluorophenyl)methyl]-6-methyl-3-(methylthio)- CAS#: 1312954-54-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-(Methylthio)-1,2,4-triazin-5(4H)-one Herbicides

Introduction

The 3-(methylthio)-1,2,4-triazin-5(4H)-one chemical backbone is the foundation for a significant class of selective herbicides, including the widely utilized compounds Metribuzin and Metamitron. These herbicides are critical tools in modern agriculture for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops.[1][2][3][4][5][6] Their efficacy stems from a highly specific mode of action that targets a fundamental process in plant physiology: photosynthesis. This guide provides a comprehensive technical overview of the molecular mechanism of action of these triazinone herbicides, details the biochemical consequences of their activity, and presents established methodologies for their study. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of herbicides.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound herbicides is the potent and specific inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1][2][3][4][5][6][7][8]

Molecular Target: The D1 Protein

Within the PSII complex, the specific target of triazinone herbicides is the D1 protein, a core subunit encoded by the chloroplast gene psbA.[7][9] These herbicides act as competitive inhibitors, binding to the plastoquinone-binding (QB) niche on the D1 protein.[7][9][10] This binding site is normally occupied by a mobile plastoquinone molecule (PQ), which acts as an electron shuttle. By occupying this niche, the herbicide physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[7][8][9][11]

The binding of triazinone herbicides to the D1 protein is a non-covalent interaction, primarily involving hydrogen bonds and van der Waals forces with specific amino acid residues within the QB binding pocket.[12] The precise conformation and electronic properties of the herbicide molecule dictate its affinity for the binding site and, consequently, its herbicidal potency.

Biochemical Cascade to Phytotoxicity

The blockage of electron transport at the QB site initiates a cascade of events that ultimately leads to plant death:

-

Inhibition of Photosynthesis: The immediate consequence of electron transport disruption is the cessation of linear electron flow, which halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle.[8][11] This leads to a starvation-like condition within the plant.[1]

-

Formation of Reactive Oxygen Species (ROS): The continued absorption of light energy by the chlorophyll molecules in the PSII antenna complex, without a proper outlet for this energy through electron transport, leads to the formation of highly reactive triplet chlorophyll. This excited chlorophyll can then react with molecular oxygen to produce singlet oxygen (¹O₂), a highly damaging reactive oxygen species (ROS).[11][13][14]

-

Oxidative Stress and Cellular Damage: The accumulation of ROS, particularly singlet oxygen, overwhelms the plant's antioxidant defense systems, leading to widespread oxidative stress.[11][13] This results in lipid peroxidation of cell membranes, leading to loss of membrane integrity and leakage of cellular contents. Proteins and nucleic acids are also susceptible to oxidative damage, further disrupting cellular function.[8]

-

Chlorosis and Necrosis: The visible symptoms of triazinone herbicide action, such as chlorosis (yellowing) and necrosis (tissue death), are the macroscopic manifestations of this underlying cellular damage.[12] The destruction of chlorophyll and the breakdown of cellular structures lead to the characteristic bleaching and death of leaf tissue.

The following diagram illustrates the mechanism of action of this compound at the molecular level:

Caption: Molecular mechanism of this compound herbicides.

Mechanisms of Resistance

The widespread use of triazinone herbicides has led to the evolution of resistance in several weed species. Understanding these resistance mechanisms is crucial for sustainable weed management and the development of new herbicidal compounds.

Target-Site Resistance

The most common mechanism of resistance to triazinone herbicides is target-site resistance, resulting from mutations in the chloroplast psbA gene that alter the D1 protein.[8][11][15] These mutations typically involve single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions in the QB binding pocket. A well-documented substitution is a change from serine to glycine at position 264 (Ser264Gly), which significantly reduces the binding affinity of triazine herbicides.[15] Other mutations at different positions within the binding niche have also been identified, conferring varying levels of resistance to different PSII inhibitors.[15][16]

Non-Target-Site Resistance

Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site. For triazinone herbicides, the primary non-target-site resistance mechanism is enhanced metabolic degradation.[17][18][19] Tolerant plant species can possess higher levels or more efficient forms of enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, that can detoxify the herbicide before it reaches the chloroplasts.[17][19] The metabolic pathways can involve hydroxylation, dealkylation, or conjugation with molecules like glutathione, rendering the herbicide inactive.[17][19]

Experimental Protocols for a Self-Validating System

To investigate the mechanism of action of this compound and to assess herbicide efficacy and resistance, a series of interconnected experimental protocols can be employed. This self-validating system ensures that observations at the whole-plant level are correlated with effects at the physiological and molecular levels.

Workflow for Investigating Mechanism of Action

The following diagram outlines a logical workflow for a comprehensive investigation:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ableweb.org [ableweb.org]

- 6. research.wur.nl [research.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutation to herbicide resistance maps within the psbA gene of Anacystis nidulans R2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photoinhibition of photosystem II under environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. my.ucanr.edu [my.ucanr.edu]

- 19. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

The Herbicidal Potential of the 3-(Methylthio)-1,2,4-triazin-5(4H)-one Scaffold: A Technical Guide to Synthesis, Mechanism, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2,4-triazinone chemical class has yielded highly effective herbicides, most notably metribuzin, which are critical in modern agriculture for controlling a wide spectrum of weeds.[1][2][3][4] These compounds primarily act by inhibiting photosynthesis at the Photosystem II (PSII) complex, a mechanism that offers high efficacy but also necessitates continuous innovation to manage weed resistance. This technical guide delves into the core chemical scaffold, 3-(methylthio)-1,2,4-triazin-5(4H)-one, which forms the foundation of these herbicides. By dissecting its mechanism of action, outlining detailed synthetic pathways, analyzing structure-activity relationships (SAR), and providing robust protocols for efficacy testing, this document serves as a foundational resource for researchers aiming to develop novel herbicidal agents based on this versatile and potent chemical backbone.

Introduction to the 1,2,4-Triazinone Class

The 1,2,4-triazinones, often referred to as asymmetrical triazines, are a cornerstone of chemical weed management.[5] Their utility stems from a combination of systemic uptake, potent biological activity, and a well-understood mechanism of action.[6][7] Commercially successful examples like metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) and metamitron demonstrate the scaffold's capacity for modification to achieve crop selectivity and a broad weed control spectrum.[4][8]

This guide focuses on the fundamental this compound core. Understanding this central structure is paramount for the rational design of new active ingredients. We will explore the key molecular interactions that drive its herbicidal effects and provide the technical framework necessary for synthesizing and evaluating new derivatives in a research and development setting.

Core Mechanism of Action: Photosystem II Inhibition

The primary mode of action for 1,2,4-triazinone herbicides is the potent inhibition of photosynthesis.[2][3] This process occurs within the chloroplasts and specifically targets the Photosystem II (PSII) complex embedded in the thylakoid membranes.[9][10]

2.1 The Target Site: The D1 Protein

PSII facilitates the light-dependent reactions of photosynthesis, using light energy to split water and transfer electrons through an electron transport chain (ETC). A key component of this chain is a quinone molecule, plastoquinone (PQ), which binds to a specific pocket on the D1 protein subunit of PSII.[10][11]

Triazinone herbicides act as competitive inhibitors at this plastoquinone-binding site.[11][12] They bind to the D1 protein, physically blocking the attachment of PQ.[9][11] This interruption halts the flow of electrons, effectively shutting down the production of ATP and NADPH, the energy and reducing power required for CO2 fixation and plant growth.[2][9]

2.2 Downstream Phytotoxic Effects

While the cessation of energy production contributes to the plant's death, the more immediate and destructive effects arise from the blockage of the ETC.[9] The stalled electron flow leads to the formation of highly reactive molecules, including triplet chlorophyll and singlet oxygen.[10] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, destroying the integrity of cell and organelle membranes.[10] This leads to rapid membrane leakage, cell desiccation, and tissue necrosis, which manifests as chlorosis (yellowing) and burning of the leaves, particularly at the margins and between the veins.[1][5][6]

Diagram: Mechanism of PSII Inhibition

Caption: Inhibition of Photosystem II by 1,2,4-triazinone herbicides.

Synthesis of the 1,2,4-Triazinone Scaffold

The synthesis of 1,2,4-triazin-5-ones can be achieved through several established routes. A common and effective method involves the condensation of an α-ketocarboxylic acid with thiocarbohydrazide, followed by S-methylation. This approach allows for significant variation in the substituents at the C-6 position.

Diagram: Core Chemical Structures

Caption: The core scaffold and a key herbicidal derivative, Metribuzin.

Experimental Protocol: Synthesis of 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin)

This protocol is adapted from established industrial synthesis methods and serves as a robust template for laboratory-scale production.[4][13]

Objective: To synthesize Metribuzin as a representative example of the target chemical class.

Step 1: Synthesis of 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (Intermediate)

-

Reagents & Setup:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Thiocarbohydrazide

-

Solvent (e.g., aqueous ethanol)

-

Condensing agent (e.g., p-toluenesulfonic acid)

-

Round-bottom flask with reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve thiocarbohydrazide in the aqueous ethanol solvent in the reaction flask.

-

Add pinacolone to the solution. The reaction involves the condensation of the α-keto group of pinacolone with thiocarbohydrazide to form the triazinone ring.

-

Add a catalytic amount of p-toluenesulfonic acid to facilitate the cyclization.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum. The product is the mercapto intermediate.

-

Step 2: S-Methylation to Yield Final Product

-

Reagents & Setup:

-

Procedure:

-

Dissolve the dried mercapto intermediate in a mixture of methanol and aqueous sodium hydroxide solution. The base deprotonates the thiol group, forming a thiolate anion which is a potent nucleophile.

-

Cool the solution in an ice bath.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise while stirring vigorously. This is an exothermic SN2 reaction and temperature control is crucial to prevent side reactions.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

The final product will precipitate out of the solution.

-

Filter the crystalline product, wash thoroughly with water to remove salts, and then with a small amount of cold methanol.

-

Dry the final product, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (Metribuzin), under vacuum.

-

Self-Validation: Confirm identity and purity via melting point determination (literature value: ~125-126°C), ¹H NMR, and mass spectrometry.[4]

-

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of the 1,2,4-triazinone scaffold is highly dependent on the nature of the substituents at the C-3, N-4, and C-6 positions.[11][12]

-

C-3 Position: The methylthio (-SCH₃) group is a critical feature for high activity in many analogs like metribuzin.[4] Modifications here can significantly alter binding affinity to the D1 protein.

-

N-4 Position: An amino (-NH₂) group is commonly found in highly active triazinone herbicides.[4][8] Its presence is crucial for the specific hydrogen bonding interactions within the D1 protein binding niche.

-

C-6 Position: This position is key for tuning selectivity and potency. Research has shown that a bulky, lipophilic group, such as a tert-butyl group, significantly enhances herbicidal activity.[14] This is likely due to favorable hydrophobic interactions within the binding pocket. Studies on 1,6-dihydro-1,2,4-triazinones demonstrated that substituting a bulky group at the 6-position enhanced herbicidal activity.[14]

Experimental Protocols for Herbicidal Evaluation

Evaluating the herbicidal potential of newly synthesized compounds requires standardized bioassays. The following protocols for pre-emergence and post-emergence screening are based on common agricultural research methodologies.

Diagram: Experimental Workflow for Herbicide Screening

Caption: Workflow for synthesis, screening, and analysis of novel herbicides.

Protocol 5.1: Pre-Emergence Herbicidal Assay

Objective: To assess the ability of a compound to prevent weed germination and emergence.

-

Preparation:

-

Select a panel of weed species, including at least one grass (e.g., green foxtail, Setaria viridis) and one broadleaf (e.g., velvetleaf, Abutilon theophrasti).

-

Fill plastic pots (e.g., 10 cm diameter) with a standardized greenhouse soil mix.

-

Sow a predetermined number of seeds (e.g., 10-15) of each species into separate pots at the appropriate depth.

-

-

Application:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

-

Create a dilution series to test a range of application rates (e.g., 2.5, 1.25, 0.625 kg/ha ).

-

Apply the chemical formulation evenly to the soil surface of the sown pots using a calibrated laboratory track sprayer.

-

Include a negative control (solvent + surfactant only) and a positive control (a commercial standard like metribuzin).

-

-

Incubation and Evaluation:

-

Place the pots in a greenhouse or growth chamber with controlled temperature, light (16:8h day/night), and humidity.

-

Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.

-

After 14-21 days, evaluate the herbicidal effect.

-

Data Collection: Record the percentage of emerged weeds compared to the negative control. Assess visual injury (chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill). Harvest and weigh the above-ground biomass to determine the percent reduction.

-

Protocol 5.2: Post-Emergence Herbicidal Assay

Objective: To assess the ability of a compound to control established weeds.

-

Preparation:

-

Sow weed seeds as described in 5.1.

-

Allow the plants to grow until they reach a specific growth stage (e.g., 2-3 true leaves).

-

-

Application:

-

Prepare and apply the chemical formulations as in 5.1, but spray directly onto the foliage of the emerged weeds until runoff.

-

-

Incubation and Evaluation:

-

Return the plants to the growth chamber.

-

Evaluate visual injury at 3, 7, and 14 days after treatment using the 0-100 scale.

-

At 14-21 days, harvest and measure the above-ground fresh or dry weight to calculate the growth reduction percentage relative to the untreated control.

-

Herbicidal Efficacy Data

The following table summarizes pre-emergence herbicidal activity for derivatives of 3-methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-one, demonstrating the impact of substitution at the C-6 position. This data highlights the scaffold's potential.[14]

Table 1: Pre-Emergence Herbicidal Activity of C-6 Substituted Triazinone Derivatives Data adapted from a study on 1,6-dihydro-1,2,4-triazin-5-ones. Herbicidal activity is rated on a scale of 0 (no effect) to 5 (complete kill).[14]

| Compound ID | C-6 Substituent | Application Rate ( kg/ha ) | Green Foxtail | Velvetleaf |

| 6a | -CH(CH₃)₂ | 2.5 | 4 | 4 |

| (Isopropyl) | 1.25 | 3 | 3 | |

| 6b | -C(CH₃)₃ | 2.5 | 5 | 5 |

| (tert-Butyl) | 1.25 | 5 | 5 | |

| 6c | -C₆H₅ | 2.5 | 3 | 3 |

| (Phenyl) | 1.25 | 2 | 2 | |

| Metribuzin | (Commercial) | 1.25 | 5 | 5 |

Analysis: The data clearly indicates that a bulky alkyl group at the C-6 position, specifically the tert-butyl group (Compound 6b ), provides the highest level of herbicidal activity, achieving complete control of both grass and broadleaf weeds at a rate of 1.25 kg/ha .[14] This performance is comparable to the commercial standard, Metribuzin, validating the SAR insights discussed previously.

Conclusion and Future Directions

The this compound scaffold is a proven and highly effective foundation for the development of Photosystem II-inhibiting herbicides. Its mechanism of action is potent and well-characterized, and established synthetic routes allow for extensive chemical modification. Structure-activity relationship studies have demonstrated that potency and selectivity can be precisely tuned, particularly through substitutions at the C-6 position.

For researchers and drug development professionals, this scaffold represents a fertile ground for innovation. Future work should focus on:

-

Novel Derivatization: Synthesizing and screening novel analogs with diverse substituents at the C-6, N-4, and N-2 positions to identify candidates with improved efficacy, a broader weed spectrum, or enhanced crop safety.

-

Managing Resistance: Developing derivatives that may be effective against weed biotypes that have developed resistance to existing triazinone herbicides.

-

Quantitative SAR (QSAR): Employing computational modeling to build predictive models that can guide the synthesis of more potent and selective compounds, optimizing the discovery pipeline.

By leveraging the foundational knowledge presented in this guide, the scientific community can continue to develop effective and sustainable weed management solutions based on this important chemical class.

References

-

University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from [Link]

-

PASSEL. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]

-

NC State Extension Publications. (2015). Photosystem II inhibitors – Triazine Herbicides. Retrieved from [Link]

-

Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. Retrieved from [Link]

-

Sato, R., et al. (1988). Novel Herbicidal Compounds, 3-Methylthio-4-amino-1,6-dihydro-1,2,4-triazin-5(4H)-one. Agricultural and Biological Chemistry. Retrieved from [Link]

-

Tang, M., et al. (2012). Synthesis and Herbicidal Activities of Novel 1,2,4-Triazolinone Derivatives. Chinese Journal of Chemistry. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

Fedtke, C., & Schmidt, R. R. (1983). Selective Action of the New Herbicide 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one in Different Wheat, Triticum aestivum, Cultivars. Weed Science. Retrieved from [Link]

-

Wang, B-L., et al. (2022). Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. Journal of Molecular Structure. Retrieved from [Link]

-

LeBaron, H. M., et al. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. ResearchGate. Retrieved from [Link]

-

Park, H. J., et al. (2016). Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis. Toxicology and Applied Pharmacology. Retrieved from [Link]

-

Tang, M., et al. (2012). Syntheses and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Retrieved from [Link]

-

Tang, M., et al. (2012). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Retrieved from [Link]

-

Kumar, D., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Metribuzin - Active Ingredient Page. Retrieved from [Link]

-

Trebst, A., & Wietoska, H. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin]. Zeitschrift für Naturforschung C. Retrieved from [Link]

-

LeBaron, H. M., et al. (2008). The Triazine Herbicides. ResearchGate. Retrieved from [Link]

-

Sanemitsu, Y., et al. (1982). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[6][9][11]triazolo[2,3‐b][6][9][11]triazin‐7(1H)‐one. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Minnesota Department of Agriculture. (n.d.). Metribuzin Herbicide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 1,2,4-Triazinone in Modern Agrochemical Formulations. Retrieved from [Link]

-

Central Archive at the University of Reading. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Retrieved from [Link]

-

Shawali, A. S., et al. (2009). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Africana. Retrieved from [Link]

-

Wikipedia. (n.d.). Metribuzin. Retrieved from [Link]

-

Jenkins, L., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Metamitron. Retrieved from [Link]

-

Shawali, A. S., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

- Google Patents. (1979). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.

-

Jenkins, L., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-3-(ethylthio)-. Retrieved from [Link]

-

MDPI. (2022). New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methoprotryne. PubChem Compound Summary for CID 13290. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Bis((3-methoxypropyl)amino)-6-(methylthio)-s-triazine. PubChem Compound Summary for CID 13291. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Retrieved from [Link]

Sources

- 1. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Metribuzin Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. Metribuzin - Wikipedia [en.wikipedia.org]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. Triazine herbicides [m.chemicalbook.com]

- 8. Metamitron - Wikipedia [en.wikipedia.org]

- 9. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 12. [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry. This guide focuses on a specific, highly versatile class: 3-(methylthio)-1,2,4-triazin-5(4H)-one and its related compounds. These molecules serve as crucial intermediates for the synthesis of a wide array of biologically active agents. This document provides a comprehensive overview of their synthesis, physicochemical properties, and diverse biological activities, including their roles as anticancer, antiviral, and herbicidal agents. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Versatile 1,2,4-Triazine Core

Heterocyclic compounds form the backbone of modern pharmacology and agrochemistry. Among them, the 1,2,4-triazine ring system is a prominent structural motif found in numerous bioactive molecules.[1] The strategic placement of three nitrogen atoms in the six-membered ring imparts unique electronic properties, allowing for diverse chemical modifications and a wide range of biological activities.[2]

The introduction of a methylthio (-SCH₃) group at the 3-position and a carbonyl group at the 5-position creates the this compound scaffold. This specific arrangement is of paramount importance for several reasons:

-

Synthetic Handle: The methylthio group is an excellent leaving group, allowing for facile nucleophilic substitution to introduce a variety of functional groups and build molecular complexity.

-

Biological Activity: The core structure itself, and its derivatives, exhibit a broad spectrum of pharmacological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

-

Agrochemical Applications: A notable derivative, Metribuzin (6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), is a widely used selective herbicide, highlighting the scaffold's importance in agriculture.[5]

This guide will delve into the chemistry and biology of this scaffold, providing both foundational knowledge and practical, field-proven insights for its application in research and development.

Synthesis and Chemical Reactivity

The synthesis of the this compound core is typically achieved through the cyclization of α-keto acids with thiosemicarbazide, followed by S-methylation. The reactivity of the scaffold allows for extensive derivatization.

General Synthetic Pathway

The most common route involves a two-step process:

-

Condensation and Cyclization: An appropriate α-keto acid is condensed with thiosemicarbazide. The resulting thiosemicarbazone undergoes acid- or base-catalyzed cyclization to form a 3-thioxo-1,2,4-triazin-5(4H)-one derivative.[4]

-

S-Methylation: The thione is then alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the target 3-(methylthio) scaffold.

This versatile synthesis allows for the introduction of various substituents at the 6-position by simply changing the starting α-keto acid.[6]

Workflow: Synthesis of a 6-Substituted Scaffold

Caption: Inhibition of electron transport in Photosystem II.

Anticancer Activity

Numerous studies have explored the potential of 1,2,4-triazine derivatives as anticancer agents. [7][8]Their efficacy often stems from the ability to target key cellular processes in cancer cells.

-

Kinase Inhibition: Many cancers are driven by dysregulated protein kinases. [9]The 1,2,4-triazine scaffold has proven to be a valuable template for designing kinase inhibitors. [10]By modifying the substituents, researchers can achieve selectivity for specific kinases involved in cancer cell proliferation and survival signaling pathways. [11]* Cytotoxicity and Apoptosis Induction: Novel synthesized 1,2,4-triazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (DLD-1, HT-29), and breast cancer. [7][12][13]These compounds often induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. [1][7]* Other Mechanisms: Some derivatives have been shown to suppress tumor angiogenesis (the formation of new blood vessels that feed a tumor) and reverse oxidant-antioxidant imbalances within cancer cells. [12] Table 1: Examples of Anticancer Activity of 1,2,4-Triazine Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Mechanism of Action | Reference |

| Thiazole-Triazine Hybrid | HepG2 (Liver) | 9.0 µg/mL | Suppression of Angiogenesis | [12] |

| Sulfonamide-Triazine Hybrid | DLD-1 (Colon) | Varies | Apoptosis Induction, mTOR decrease | [7] |

| Fused Thiazolo-Triazines | A549 (Lung) | Varies | Cytotoxicity | [6] |

| Xanthone-Triazine Conjugate | A-172 (Glioblastoma) | Varies | Apoptosis Activation | [13] |

Other Biological Activities

The structural versatility of this scaffold has led to the discovery of compounds with a wide range of other biological effects, including:

-

Antiviral Activity: Certain derivatives have been investigated for their potential against viruses, including HIV. [14]* Antimicrobial Activity: Various 3-thioxo-1,2,4-triazine derivatives have shown inhibitory effects against Gram-positive bacteria and fungi. [4][8]

Key Experimental Protocols

To facilitate research in this area, this section provides standardized, step-by-step protocols for evaluating the biological activity of novel 1,2,4-triazine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [15]It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. [16] Principle: Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [17]These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells. [15] Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., HepG2, A549) to ~80% confluency.

-

Trypsinize, count, and prepare a cell suspension of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [18]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. [19] * Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [18]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol: In Vitro Kinase Inhibition Assay

Evaluating the direct inhibitory effect of a compound on a specific kinase is crucial for mechanism-of-action studies. [20]Fluorescence- or luminescence-based assays are common for high-throughput screening. [10][11] Principle: These assays measure the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide. [21]The signal is inversely proportional to the activity of an inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

-

Dilute the target kinase enzyme and its specific substrate peptide to the desired concentrations in the assay buffer.

-

Prepare a solution of ATP at a concentration relevant to the assay (e.g., at or below the Km value for screening). [10] * Prepare serial dilutions of the test inhibitor compound.

-

-

Reaction Setup (in a 384-well plate):

-

Add the test inhibitor compound at various concentrations to the wells.

-

Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

-

Reaction and Detection:

-

Incubate the plate at room temperature or 30°C for the specified reaction time (e.g., 60 minutes).

-

Stop the reaction by adding a detection reagent. This reagent typically contains components that convert the ADP produced into a detectable signal (luminescence or fluorescence). [21] * Incubate for the detection signal to stabilize (e.g., 30-60 minutes).

-

-

Measurement and Analysis:

-

Read the plate using a plate reader capable of detecting luminescence or fluorescence.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

-

Conclusion and Future Directions